molecular formula C22H22ClN3O2 B264500 N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Numéro de catalogue B264500
Poids moléculaire: 395.9 g/mol
Clé InChI: TXXZTGQTPGHKPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazoline family and has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR).

Mécanisme D'action

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to exhibit potent inhibitory activity against EGFR, with an IC50 value of approximately 3 nM. The compound has also been found to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to induce apoptosis in cancer cells, further inhibiting their growth and spread.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide for lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell proliferation and other cellular processes. However, one limitation of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for research on N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the quinazoline scaffold. Another area of interest is the study of the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in treating other diseases, such as Alzheimer's disease, warrant further investigation.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide involves the reaction of 4-chlorobenzylamine with 4-oxoquinazoline-3-carboxylic acid in the presence of triethylamine and isobutyl chloroformate. The resulting intermediate is then reacted with cyclohexanecarbonyl chloride to yield N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. The compound has been found to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting EGFR activity, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide can prevent cancer cells from proliferating and spreading. N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has also been studied for its potential applications in treating other diseases, such as Alzheimer's disease, where it has been found to reduce amyloid-beta-induced neurotoxicity.

Propriétés

Nom du produit

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Formule moléculaire

C22H22ClN3O2

Poids moléculaire

395.9 g/mol

Nom IUPAC

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-9-11-18(12-10-17)25-21(27)16-7-5-15(6-8-16)13-26-14-24-20-4-2-1-3-19(20)22(26)28/h1-4,9-12,14-16H,5-8,13H2,(H,25,27)

Clé InChI

TXXZTGQTPGHKPZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

SMILES canonique

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.